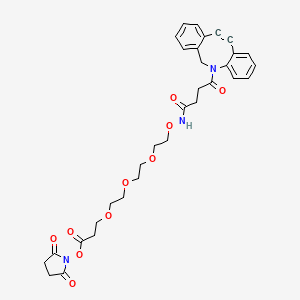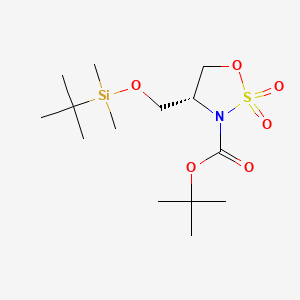
Dbco-nho-peg3-nhs
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dbco-nho-peg3-nhs is a cleavable disulfide linker used for bio-conjugation. It contains a terminal dibenzylcyclooctyne (DBCO) group and a terminal N-hydroxysuccinimide (NHS) group linked through a linear polyethylene glycol (PEG) chain. This compound is primarily used in click chemistry reactions, particularly for copper-free click chemistry, due to the strain-promoted high energy of the DBCO group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dbco-nho-peg3-nhs involves the preparation of a stock solution of DBCO-PEG4-NHS ester by dissolving the compound in dry dimethyl sulfoxide (DMSO) to achieve a final concentration of 40 mg/mL . The reaction conditions typically involve the use of dry solvents and controlled temperatures to ensure the stability of the reactive groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Dbco-nho-peg3-nhs undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The DBCO group reacts with azide-containing compounds through strain-promoted alkyne-azide cycloaddition (SPAAC) to form stable triazole linkages.
Amide Bond Formation: The NHS ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Major Products Formed
Triazole Linkages: Formed from the reaction of the DBCO group with azides.
Amide Bonds: Formed from the reaction of the NHS ester group with primary amines.
Wissenschaftliche Forschungsanwendungen
Dbco-nho-peg3-nhs has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules through click chemistry reactions.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of biocompatible materials and drug delivery systems.
Wirkmechanismus
The mechanism of action of Dbco-nho-peg3-nhs involves the formation of covalent bonds with target molecules. The reactive NHS ester group allows for the covalent attachment of the compound to amino groups on the target molecule, creating a stable amide bond. The PEG3 spacer group imparts increased water solubility and biocompatibility, while the DBCO group enables specific conjugation to azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dbco-peg3-ss-nhs: Another cleavable disulfide linker used in the synthesis of antibody-drug conjugates.
Dbco-peg3-nhs ester: A similar compound used for bio-conjugation and click chemistry reactions.
Uniqueness
Dbco-nho-peg3-nhs is unique due to its combination of a cleavable disulfide linker, a PEG3 spacer, and the highly reactive DBCO and NHS groups. This combination allows for efficient and specific bio-conjugation, making it highly valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C32H35N3O10 |
|---|---|
Molekulargewicht |
621.6 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]oxyethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C32H35N3O10/c36-28(11-12-29(37)34-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)34)33-44-22-21-43-20-19-42-18-17-41-16-15-32(40)45-35-30(38)13-14-31(35)39/h1-8H,11-23H2,(H,33,36) |
InChI-Schlüssel |
LADBLLVOEBJNGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCONC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclobutanecarboxamide](/img/structure/B12069272.png)


![Ethyl 2-chloro-2-[(2-chloroacetyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B12069294.png)
![Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride](/img/structure/B12069295.png)









